A non-iodinated derivative of amiodarone that is used for the treatment of ARRHYTHMIA.
See also: Dronedarone (has active moiety).
Dronedarone hydrochloride
CAS No.: 141625-93-6
Cat. No.: VC21354252
Molecular Formula: C31H45ClN2O5S
Molecular Weight: 593.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 141625-93-6 |
---|---|
Molecular Formula | C31H45ClN2O5S |
Molecular Weight | 593.2 g/mol |
IUPAC Name | N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H |
Standard InChI Key | DWKVCQXJYURSIQ-UHFFFAOYSA-N |
SMILES | CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl |
Canonical SMILES | CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl |
Appearance | Yellow Solid |
Melting Point | 48-55°C |
Chemical Properties and Structure
Dronedarone hydrochloride is a benzofuran derivative structurally related to amiodarone but with several key modifications. The most notable difference is the absence of iodine moieties in dronedarone, which are associated with amiodarone-induced thyroid complications . Additionally, the methyl sulfonyl group present in dronedarone's structure increases its lipophilicity while contributing to a significantly shorter half-life compared to amiodarone .
The chemical formula of dronedarone is C₃₁H₄₄N₂O₅S with a monoisotopic molecular weight of 556.297093218 . The hydrochloride salt form is used in pharmaceutical preparations. The compound has limited aqueous solubility, classified as "practically insoluble" with solubility values of 0.64 mg/mL in water (0.064%), and less than 0.01 mg/mL (<0.001%) in various pH buffered solutions .
Physical properties of dronedarone hydrochloride include:
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Melting point: 141.2°C
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pKa: 9.40 (acidic function: 9.46)
Comparative Structure Analysis
Feature | Dronedarone | Amiodarone |
---|---|---|
Iodine Content | None | Present (2 atoms) |
Half-life | Approximately 24 hours | Several weeks |
Lipophilicity | Moderate | High |
Tissue Accumulation | Reduced | Extensive |
Volume of Distribution | 1200-1400 L | Larger |
This structural optimization was deliberately designed to maintain efficacy while reducing the potential for organ toxicities, particularly thyroid and pulmonary complications that frequently limit amiodarone use .
Pharmacological Classification and Mechanism of Action
Dronedarone is classified as a Class III antiarrhythmic drug, but its pharmacological activity spans all four Vaughan Williams classifications of antiarrhythmic agents .
Multi-channel Blocking Activity
Dronedarone functions as a multi-channel blocker with several electrophysiological effects:
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Class I effects: Inhibits rapid sodium (Na⁺) currents in a rate-dependent manner (specifically Class Ib)
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Class II effects: Non-competitively antagonizes α- and β-adrenergic receptors
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Class III effects: Blocks potassium (K⁺) outward currents, including delayed-rectifier K⁺ current (IKr), slowly activating delayed-rectifier K⁺ current (IKs), and inward rectifier potassium current (IK1)
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Class IV effects: Blocks slow calcium (Ca²⁺) inward currents, specifically L-type Ca²⁺ current (ICa(L))
The collective impact of these actions is a prolongation of cardiac action potential duration and refractory periods, deceleration of cardiac conduction, and restoration of normal sinus rhythm . At the cellular level, dronedarone has been shown to inhibit triiodothyronine (T3) signaling by binding to thyroid receptor α1 (TRα1), but with much less affinity for thyroid receptor β1 (TRβ1) .
Pharmacokinetics
Absorption and Bioavailability
Dronedarone demonstrates significant food-dependent absorption characteristics:
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Oral absorption rate: >70%
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Absolute bioavailability: 4% (fasting condition)
The dramatic food effect highlights the importance of administration with meals to optimize bioavailability. Peak plasma concentrations of both dronedarone and its primary circulating metabolite (N-debutyl derivative) are achieved within 3-6 hours after administration with food .
Metabolism and Elimination
Dronedarone undergoes extensive first-pass metabolism, which significantly reduces its systemic bioavailability . The primary human plasma metabolites include:
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N-debutylated derivative (SR35021) - pharmacologically active at concentrations comparable to the parent compound
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O-propanoic acid derivative (SR90154) - present at approximately double the concentration of parent drug
Steady-state concentrations are achieved within 4-8 days of twice-daily administration . The elimination half-life of approximately 24 hours represents a significant pharmacokinetic advantage over amiodarone's half-life of several weeks, resulting in less complicated dosing requirements and reduced tissue accumulation .
Clinical Applications
Approved Indications
Dronedarone hydrochloride is specifically indicated for:
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Maintenance of sinus rhythm in patients with paroxysmal atrial fibrillation
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Maintenance of sinus rhythm in patients with persistent atrial fibrillation
It is important to note that dronedarone is solely used for rhythm control rather than for acute conversion of atrial fibrillation to normal sinus rhythm .
Dosage and Administration
The standard dosing regimen for dronedarone hydrochloride is:
Administration with food is essential for optimal absorption and bioavailability .
Clinical Studies and Efficacy
Several pivotal clinical trials have evaluated the efficacy and safety of dronedarone:
ATHENA Trial
The ATHENA (A Trial with Dronedarone to Prevent Hospitalization or Death in Patients with Atrial Fibrillation) study demonstrated that dronedarone treatment resulted in a statistically significant reduction in the composite primary endpoint of all-cause mortality or cardiovascular hospitalization . This benefit was observed despite dronedarone showing less potency than amiodarone in suppressing atrial fibrillation recurrences in other comparative studies .
ANDROMEDA Trial
The ANDROMEDA trial investigated dronedarone in patients with severe heart failure (NYHA class III/IV) with left ventricular ejection fractions less than 35% who had recently been hospitalized for decompensated heart failure. This study was terminated early due to increased mortality in the dronedarone group, establishing a clear contraindication for its use in this high-risk population .
DIONYSOS Trial
The DIONYSOS study directly compared dronedarone to amiodarone for efficacy in suppressing atrial fibrillation recurrences. Results indicated that dronedarone had less effect than amiodarone on preventing arrhythmia recurrence but demonstrated a more favorable safety profile in certain aspects .
Adverse Effect | Dronedarone | Amiodarone |
---|---|---|
Thyroid Effects | Minimal | Significant |
Pulmonary Toxicity | Less common | More common |
Hepatic Effects | Rare but severe cases reported | Common but usually mild |
QT Prolongation | Moderate (approx. 10 ms) | More pronounced |
Tissue Accumulation | Limited | Extensive |
Drug Interactions | Present | More extensive |
Pharmacological Comparisons and Considerations
Dronedarone vs. Amiodarone
The most appropriate candidates for dronedarone treatment are patients with recent paroxysmal or persistent atrial fibrillation/atrial flutter who have associated risk factors as defined in the ATHENA trial inclusion criteria . Inappropriate candidates include those with class IV heart failure or those recently hospitalized for acute heart failure decompensation within the past month .
Pleiotropic Effects
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Coronary artery vasodilation through activation of the nitric oxide pathway
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Reduction in myocardial oxygen consumption
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Mild reduction in arterial blood pressure
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Maintenance of left ventricular ejection fraction despite decreased myocardial contractility
In clinical studies, dronedarone use was associated with reduced incidence of stroke and decreased hospitalizations for acute coronary syndromes, suggesting potential benefits beyond rhythm control .
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